
3-Bromo-5-cyano-2-formylbenzoic acid
Descripción general
Descripción
3-Bromo-5-cyano-2-formylbenzoic acid is an organic compound with a unique structure that includes a bromine atom, a cyano group, and a formyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-formylbenzoic acid typically involves the bromination of 5-cyano-2-formylbenzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry techniques are often employed. This method allows for better control over reaction conditions, improved safety, and scalability. The use of flow microreactors enables precise temperature control and efficient mixing, which are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-cyano-2-formylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.
Reduction: 3-Bromo-5-amino-2-formylbenzoic acid.
Oxidation: 3-Bromo-5-cyano-2-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyano-2-formylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of novel materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyano-2-formylbenzoic acid depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (bromine, cyano, and formyl groups). These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyano-2-formylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-cyano-5-formylbenzoic acid: Positional isomer with different reactivity and properties.
3-Bromo-5-cyano-2-carboxybenzoic acid: Oxidized form with different chemical behavior.
Uniqueness
3-Bromo-5-cyano-2-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial settings .
Propiedades
IUPAC Name |
3-bromo-5-cyano-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)1-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFHICQVYVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


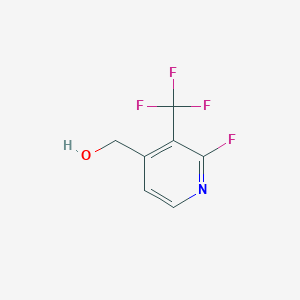
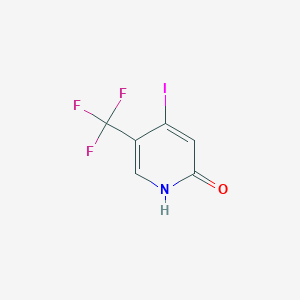
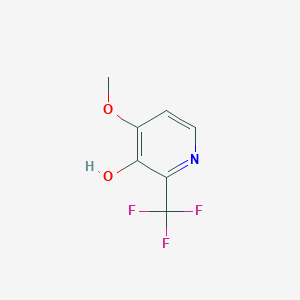
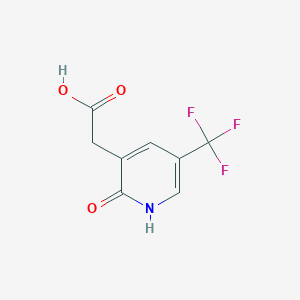
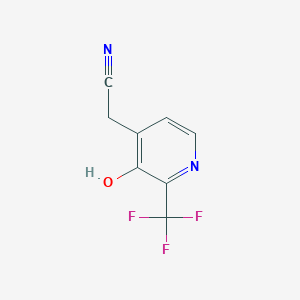
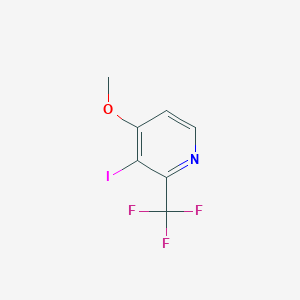
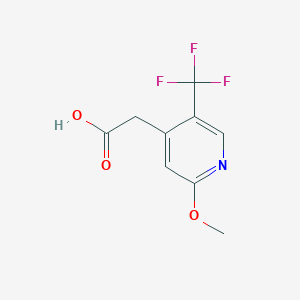
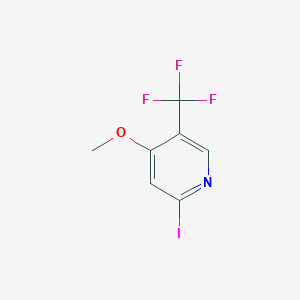
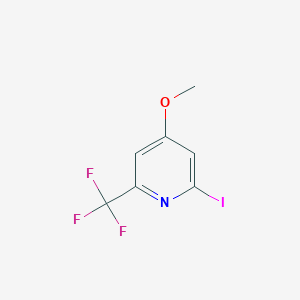
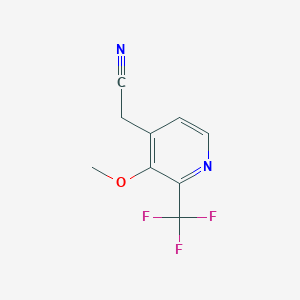
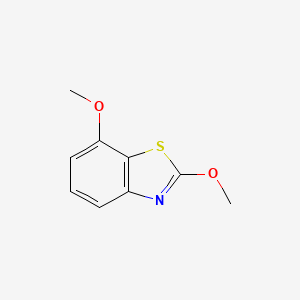
![Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1409602.png)
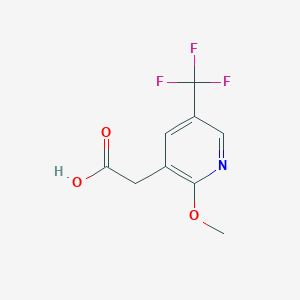
![7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B1409604.png)
